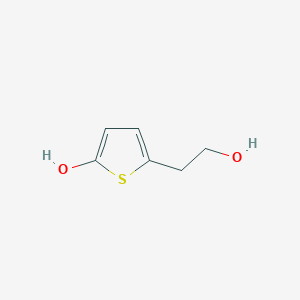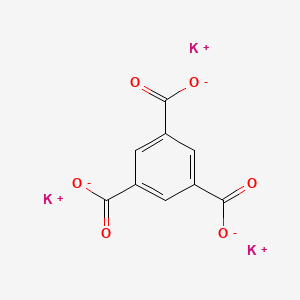
N-Me-D-Asp(OtBu)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride, also known as N-Me-D-Asp(OtBu)-OMe.HCl, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and ability to improve the proteolytic stability of peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride typically involves the protection of the amino and carboxyl groups of aspartic acid. The process includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Methylation: The protected amino acid undergoes methylation to introduce the N-methyl group.
Esterification: The carboxyl group is esterified to form the tert-butyl ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride has various scientific research applications:
Chemistry: Used in peptide synthesis to improve the stability and functionality of peptides.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biological processes. The exact pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-Methyl-D-aspartic acid 4-tert-butyl ester: Similar in structure but with different protecting groups.
N-Methyl-L-aspartic acid 4-tert-butyl ester: The L-isomer of the compound.
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester: Another isomer with different stereochemistry.
Uniqueness
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride is unique due to its specific stereochemistry and protecting groups, which confer distinct stability and reactivity properties. These characteristics make it particularly valuable in peptide synthesis and other specialized applications .
Eigenschaften
Molekularformel |
C10H20ClNO4 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)butanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
WKTQRIDXLINJNW-OGFXRTJISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


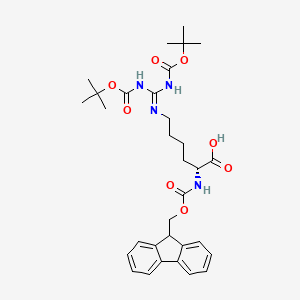
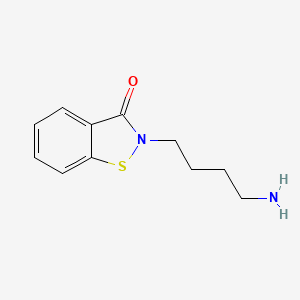
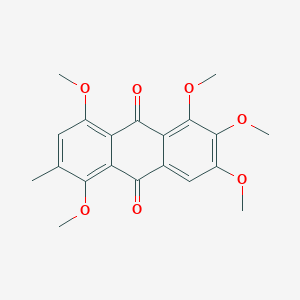


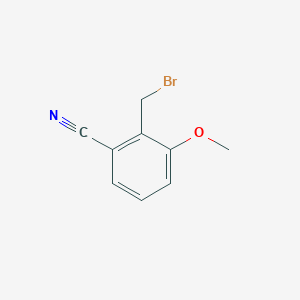


![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
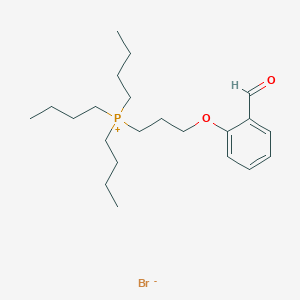
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
